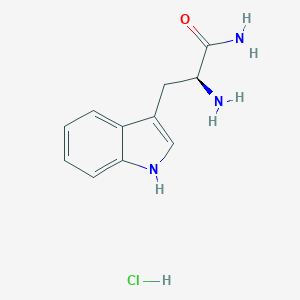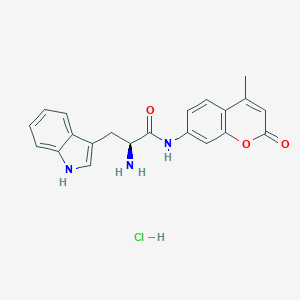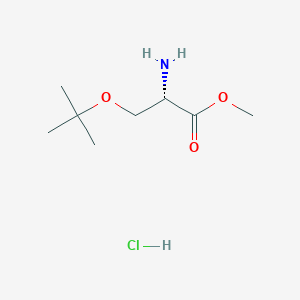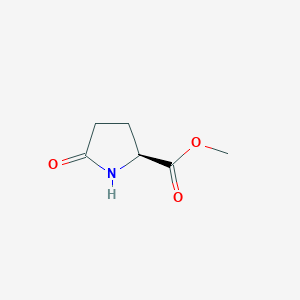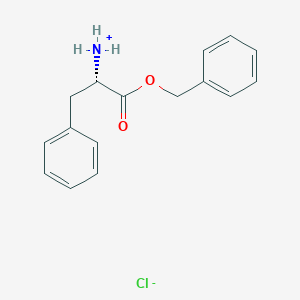
H-Cys(tBu)-OH.HCl
Descripción general
Descripción
“S-tert-Butyl-L-cysteine hydrochloride” is a protected form of L-Cysteine , a non-essential α-amino acid that is biosynthesized in humans . It is a white crystalline powder or powder and is used in biochemical reagents .
Molecular Structure Analysis
The molecular formula of “S-tert-Butyl-L-cysteine hydrochloride” is C7H16ClNO2S . The IUPAC name is hydrogen (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid chloride .Physical And Chemical Properties Analysis
“S-tert-Butyl-L-cysteine hydrochloride” appears as a white to off-white solid . It has a molecular weight of 213.73 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Clorhidrato de S-terc-butil-L-cisteína: es ampliamente utilizado en la síntesis de péptidos como una forma protegida de L-Cisteína . El grupo terc-butilo actúa como un grupo protector para la cadena lateral tiol de la cisteína, lo cual es crucial durante el proceso de síntesis para evitar reacciones no deseadas. Después del ensamblaje de la cadena peptídica, el grupo protector puede eliminarse en condiciones ácidas, revelando el grupo tiol libre para modificaciones adicionales o para la formación de puentes disulfuro, que son esenciales para el correcto plegamiento de muchas proteínas .
Ingeniería de Proteínas
En ingeniería de proteínas, Clorhidrato de S-terc-butil-L-cisteína se utiliza para introducir modificaciones específicas del sitio . Al incorporar este compuesto en una secuencia proteínica, los investigadores pueden desproteger selectivamente el grupo tiol después de la síntesis, lo que permite la conjugación dirigida con otras moléculas. Esta técnica es particularmente útil para crear proteínas marcadas para imagenología o para unir agentes terapéuticos a sitios específicos de una proteína .
Desarrollo de Fármacos
El papel del compuesto en el desarrollo de fármacos es significativo, particularmente en el diseño de fármacos basados en péptidos . La capacidad de proteger y desproteger los grupos tiol en los residuos de cisteína permite el desarrollo de fármacos con mayor estabilidad y especificidad. Esto es especialmente importante para los fármacos que se dirigen a vías celulares específicas o para crear terapias basadas en péptidos estables que puedan resistir las condiciones severas del tracto gastrointestinal .
Bioconjugación
Clorhidrato de S-terc-butil-L-cisteína: es fundamental en las estrategias de bioconjugación . La cisteína protegida puede incorporarse a biomoléculas, y la posterior desprotección permite la unión de varios grupos funcionales o sondas. Esto es fundamental para el desarrollo de herramientas de diagnóstico, como anticuerpos marcados con fluorescencia utilizados en citometría de flujo o microscopía .
Ciencia de los Biomateriales
En el campo de la ciencia de los biomateriales, este compuesto se utiliza para modificar las propiedades de la superficie de los materiales . Al injertar péptidos que contienen Clorhidrato de S-terc-butil-L-cisteína en superficies de materiales, los investigadores pueden crear superficies con funcionalidades específicas, como una biocompatibilidad mejorada o la capacidad de unirse a ciertos tipos de células o proteínas <svg class="icon" height="
Safety and Hazards
Mecanismo De Acción
Target of Action
S-tert-Butyl-L-cysteine hydrochloride, also known as H-Cys(tBu)-OH.HCl, is primarily used in the field of peptide synthesis . Its primary targets are the cysteine residues in peptide chains . Cysteine residues play a crucial role in the structure and function of peptides and proteins, often forming disulfide bonds that contribute to the stability of the protein structure .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions at the cysteine thiol group, allowing for the controlled synthesis of peptides . The protection can be subsequently removed, revealing the reactive thiol group for further reactions, such as the formation of disulfide bonds .
Biochemical Pathways
The use of S-tert-Butyl-L-cysteine hydrochloride affects the biochemical pathways involved in peptide synthesis . By protecting the cysteine thiol group, it allows for the controlled coupling of amino acids, facilitating the synthesis of complex disulfide-rich peptides . This has applications in the semisynthesis of proteins and peptide/protein labelling in vitro and in vivo .
Pharmacokinetics
The peptides synthesized using this compound would have their own adme (absorption, distribution, metabolism, and excretion) properties, which would be influenced by factors such as the presence of disulfide bonds and other structural features .
Result of Action
The use of S-tert-Butyl-L-cysteine hydrochloride results in the synthesis of peptides with precise control over the location and number of disulfide bonds . This can significantly affect the molecular and cellular effects of the peptides, as disulfide bonds can influence the stability, folding, and function of the peptides .
Action Environment
The action of S-tert-Butyl-L-cysteine hydrochloride can be influenced by various environmental factors. For example, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the peptide synthesis . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of the compound .
Análisis Bioquímico
Biochemical Properties
S-tert-Butyl-L-cysteine hydrochloride is involved in a variety of biochemical reactions. It is primarily used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Cellular Effects
The effects of S-tert-Butyl-L-cysteine hydrochloride on cells and cellular processes are largely related to its role in peptide synthesis. It influences cell function by facilitating the synthesis of complex peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, S-tert-Butyl-L-cysteine hydrochloride exerts its effects through its role as a protecting group for the cysteine thiol group. This protection allows for the controlled synthesis of complex peptides, including those with multiple disulfide bonds . The compound can be removed under certain conditions, allowing for the formation of these complex structures .
Metabolic Pathways
S-tert-Butyl-L-cysteine hydrochloride is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of S-tert-Butyl-L-cysteine hydrochloride within cells and tissues would be related to its use in peptide synthesis. It could interact with transporters or binding proteins involved in this process, and its localization or accumulation could be influenced by the specific context of its use .
Subcellular Localization
The subcellular localization of S-tert-Butyl-L-cysteine hydrochloride would be determined by its role in peptide synthesis. It could be directed to specific compartments or organelles based on the needs of this process . Its activity or function could be affected by any targeting signals or post-translational modifications related to its use in peptide synthesis .
Propiedades
IUPAC Name |
(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590416 | |
| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2481-09-6 | |
| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




